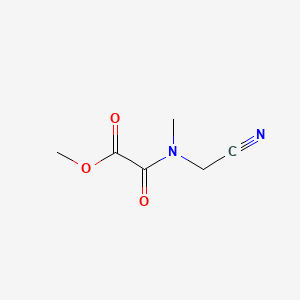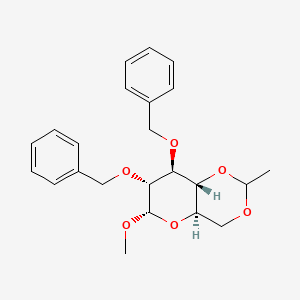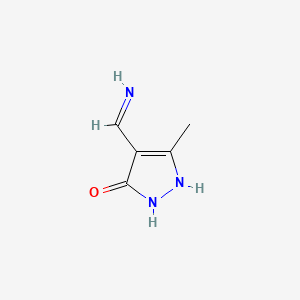
Methyl 2-((cyanomethyl)(methyl)amino)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (cyanomethyl)(methyl)aminoacetate is an organic compound with the molecular formula C6H8N2O3 It is known for its unique structure, which includes a cyano group, a methyl group, and an oxo group attached to an amino acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (cyanomethyl)(methyl)aminoacetate can be achieved through several methods. One common approach involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with various substituted aryl or heteryl amines without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of Methyl (cyanomethyl)(methyl)aminoacetate may involve more scalable and efficient methods. These could include solvent-free reactions or the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (cyanomethyl)(methyl)aminoacetate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or oxo groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and catalysts such as ammonium acetate. Reaction conditions may vary, but typical conditions include room temperature reactions or heating in a steam bath .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities. These products can include pyridines, diazocines, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
Methyl (cyanomethyl)(methyl)aminoacetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl (cyanomethyl)(methyl)aminoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and oxo groups, in particular, enable the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds. These reactions often involve the formation of new carbon-nitrogen or carbon-oxygen bonds, which are crucial for the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Methyl (cyanomethyl)(methyl)aminoacetate can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are also used in the synthesis of heterocyclic compounds.
Methyl cyanoacetate: This compound is a precursor in the synthesis of Methyl (cyanomethyl)(methyl)aminoacetate and has similar reactivity.
Ethyl cyanoacetate: Similar to methyl cyanoacetate, this compound is used in the synthesis of cyanoacetamide derivatives and has comparable chemical properties.
The uniqueness of Methyl (cyanomethyl)(methyl)aminoacetate lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and the formation of a variety of biologically active compounds .
Propriétés
Numéro CAS |
115714-36-8 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.141 |
Nom IUPAC |
methyl 2-[cyanomethyl(methyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-8(4-3-7)5(9)6(10)11-2/h4H2,1-2H3 |
Clé InChI |
UGLHUOFKGZMSFU-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C(=O)C(=O)OC |
Synonymes |
Acetic acid, [(cyanomethyl)methylamino]oxo-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)



![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)


![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)



